molecular formula C16H11ClO3 B5517115 7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one

7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one

Cat. No.: B5517115
M. Wt: 286.71 g/mol
InChI Key: HZFLKVRMMUIWOE-UHFFFAOYSA-N
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Description

7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H11ClO3 and its molecular weight is 286.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.0396719 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : The synthesis of 2-oxo-2H-chromen derivatives, like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, has been achieved through O-acylation reactions. Such compounds are characterized by various spectroscopic techniques (Becerra, Portilla, & Castillo, 2021).

Biological Activities

  • Monoamine Oxidase B Inhibitors : 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (NW-1772) is a potent and selective monoamine oxidase B inhibitor with potential for treating neurodegenerative diseases. It exhibits rapid blood-brain barrier penetration and reversible inhibitory activity (Pisani et al., 2009).
  • Antibacterial Activity : Certain derivatives, such as 7-chloro-4-[(2-hydroxy-benzylidene)amino]-2-oxo-2H-chromen-3-carbaldehyde, have demonstrated bacteriostatic and bactericidal activities against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Vaso, 2017).

Chemical and Structural Studies

  • Molecular Docking and Analyses : Studies have involved molecular docking, Hirshfeld surface analysis, and spectroscopic techniques to understand the structure and interactions of derivatives like 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one (Sert et al., 2018).

Antimicrobial and Antioxidant Properties

  • Synthesis of New Derivatives : The synthesis of new derivatives containing 2H-chromen-2-one moiety, such as 7-methoxy-3-(5-substituted-1,2,4-oxadiazol-3-yl)-2H-chromen-2-ones, has been explored for potential antibacterial and antifungal activities (Mahesh et al., 2022).

Properties

IUPAC Name

7-[(3-chlorophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c17-13-3-1-2-11(8-13)10-19-14-6-4-12-5-7-16(18)20-15(12)9-14/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFLKVRMMUIWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.